molecular formula C7H5N3O4 B2585759 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1116135-65-9

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2585759
CAS No.: 1116135-65-9
M. Wt: 195.134
InChI Key: UIYHPQBVSFDSRL-UHFFFAOYSA-N
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Description

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyrido[3,2-b][1,4]oxazines. This compound is characterized by its unique structure, which includes a nitro group at the 7th position and an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazinone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted oxazinones, and other functionalized heterocycles

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A related compound with similar structural features but lacking the nitro group.

    Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Another derivative with a morpholine ring instead of the nitro group.

Uniqueness

7-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.

Properties

IUPAC Name

7-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-5-1-4(10(12)13)2-8-7(5)9-6/h1-2H,3H2,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYHPQBVSFDSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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